molecular formula C15H12BrClO3 B5205925 benzyl (2-bromo-4-chlorophenoxy)acetate

benzyl (2-bromo-4-chlorophenoxy)acetate

Cat. No.: B5205925
M. Wt: 355.61 g/mol
InChI Key: DGTRGYMOADYLAG-UHFFFAOYSA-N
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Description

Benzyl (2-bromo-4-chlorophenoxy)acetate is an organic compound with the molecular formula C15H12BrClO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-bromo-4-chlorophenoxy)acetate can be synthesized through a multi-step process. One common method involves the esterification of 2-bromo-4-chlorophenoxyacetic acid with benzyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding phenoxyacetic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives.

    Oxidation: Quinones or other oxidized phenoxy compounds.

    Reduction: Dehalogenated phenoxyacetic acid derivatives.

Scientific Research Applications

Benzyl (2-bromo-4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (2-bromo-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenoxy ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group allows for hydrolysis, releasing the active phenoxyacetic acid derivative, which can then exert its biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-bromo-4-fluorophenoxy)acetate
  • Benzyl (2-chloro-4-bromophenoxy)acetate
  • Benzyl (2-bromo-4-methylphenoxy)acetate

Uniqueness

Benzyl (2-bromo-4-chlorophenoxy)acetate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy ring. This combination can result in distinct reactivity patterns and biological activities compared to other similar compounds. The presence of both halogens can also influence the compound’s physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

benzyl 2-(2-bromo-4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c16-13-8-12(17)6-7-14(13)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTRGYMOADYLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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